molecular formula C24H25N3O4S2 B2708036 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 877656-10-5

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2708036
CAS No.: 877656-10-5
M. Wt: 483.6
InChI Key: DAQPJNZTKWNNDK-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position, a tetrahydro ring system, and a thioether-linked acetamide group substituted with a 4-methylbenzyl moiety. The presence of methoxy groups may enhance solubility and binding affinity, while the thioether bridge could confer metabolic stability compared to oxygenated analogs .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-15-4-6-16(7-5-15)13-25-21(28)14-33-24-26-18-10-11-32-22(18)23(29)27(24)17-8-9-19(30-2)20(12-17)31-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQPJNZTKWNNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. With a molecular formula of C19H19N5O4SC_{19}H_{19}N_{5}O_{4}S and a molecular weight of 477.57 g/mol, this compound belongs to a class of thieno[3,2-d]pyrimidine derivatives known for diverse pharmacological properties.

Structure and Properties

The structure of the compound features a thieno[3,2-d]pyrimidine core substituted with various functional groups that may contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl group and the N-(4-methylbenzyl) moiety are particularly noteworthy as they may enhance the compound’s interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown effectiveness against various cancer cell lines including Mia PaCa-2 and PANC-1. The mechanism of action is believed to involve inhibition of topoisomerase II and induction of apoptosis in cancer cells through mitochondrial pathways and activation of caspases .

Antimicrobial Activity

In addition to its antitumor potential, this compound may also possess antimicrobial properties. Similar thieno[3,2-d]pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported antimicrobial effects against Staphylococcus aureus and Candida albicans using related compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The modifications in the side chains and functional groups can significantly influence its potency and selectivity against various biological targets. For instance:

Substituent Effect on Activity
3,4-Dimethoxyphenyl groupEnhances antitumor activity
N-(4-methylbenzyl) groupPotentially improves binding affinity
Thioether linkageMay increase overall stability

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their cytotoxic effects on human tumor cell lines. The results indicated that certain modifications led to enhanced activity compared to standard treatments like etoposide .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of related compounds against common pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may improve solubility over G1-4’s 3,5-dimethoxybenzyl or 5.6’s dichlorophenyl, which prioritize lipophilicity .
  • Biological Relevance: While biological data for the target compound are absent, analogs like 5.12 and 5.15 () exhibit cytotoxicity, suggesting that the thieno[3,2-d]pyrimidine scaffold is pharmacologically active .
Physicochemical and Spectroscopic Comparisons
  • Melting Points : The target compound’s melting point is unreported, but analogs such as 5.12 (196–198°C) and 5.6 (230–232°C) demonstrate that chlorinated or bulky substituents increase thermal stability .
  • NMR Profiles : The target compound’s $^1$H NMR would likely show signals for the 3,4-dimethoxyphenyl (δ ~6.8–7.2 ppm) and 4-methylbenzyl (δ ~4.0–4.2 ppm for CH$_2$), aligning with 5.12’s benzyl resonance (δ 4.01 ppm) .
Functional Group Impact
  • Methoxy vs. Chloro Substituents : The 3,4-dimethoxy groups in the target compound may favor hydrogen bonding with target proteins, whereas 5.6’s dichlorophenyl enhances membrane permeability .
  • Thioether vs.

Research Implications and Gaps

  • Biological Activity: No cytotoxicity or enzymatic inhibition data are available for the target compound. Prioritizing assays against cancer cell lines (e.g., MCF-7, HepG2) could validate its utility relative to analogs like 5.12 .
  • Synthetic Optimization : The moderate yield of G1-4 (48%) suggests room for improving the target compound’s synthesis via catalyst screening or solvent optimization .
  • SAR Studies : Systematic structure-activity relationship (SAR) studies are needed to isolate the contributions of the 3,4-dimethoxyphenyl and 4-methylbenzyl groups to activity.

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